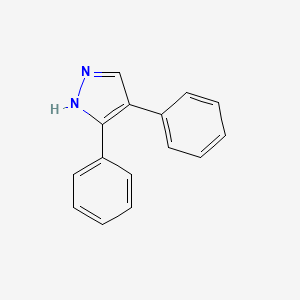

3,4-Diphenylpyrazole

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

24567-08-6 |

|---|---|

Formule moléculaire |

C15H12N2 |

Poids moléculaire |

220.27 g/mol |

Nom IUPAC |

4,5-diphenyl-1H-pyrazole |

InChI |

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-17-15(14)13-9-5-2-6-10-13/h1-11H,(H,16,17) |

Clé InChI |

MQWYZELNDPRANJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C(NN=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Strategic Synthetic Methodologies for 3,4 Diphenylpyrazole and Its Derivatives

Direct Synthesis Pathways to the 3,4-Diphenylpyrazole Core

The direct synthesis of pyrazole (B372694) derivatives, including the this compound core, often relies on cyclocondensation reactions. A classical approach involves the reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr synthesis beilstein-journals.org. Another common method is the 1,3-dipolar cycloaddition of hydrazones with alkynes or electron-deficient alkenes nih.gov.

More specifically, substituted pyrazoles can be formed by reacting hydrazine (B178648) salts with α,β-unsaturated aldehydes or ketones pharmaguideline.com. For instance, the reaction between hydrazine and propargyl aldehyde yields pyrazole pharmaguideline.com. Diarylhydrazones reacting with vicinal diols can also lead to 1,3-substituted pyrazoles pharmaguideline.com. Recent advancements highlight multicomponent reactions (MCRs) as efficient pathways for pyrazole synthesis, offering advantages such as high atom economy, efficient bond formation, and reduced waste nih.govacs.org. For example, a multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes has been reported for the synthesis of multisubstituted pyrazoles, forming the N-N bond in the final step via oxidation-induced coupling on titanium nih.govacs.org. This method avoids potentially hazardous reagents like hydrazine nih.gov.

Functionalization and Derivatization Strategies of the Pyrazole Ring

Functionalization of the pyrazole ring allows for the creation of diverse derivatives with tailored properties.

The pyrazole ring exhibits specific regioselectivity in electrophilic substitution reactions, primarily at the C-4 position pharmaguideline.compharmdbm.comrrbdavc.org. This is attributed to the electronic properties of the nitrogen atoms, which reduce the charge density at C-3 and C-5, making C-4 the most susceptible to electrophilic attack pharmaguideline.com.

Common C-substitution reactions at the 4-position include:

Halogenation: Pyrazole reacts with chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) to yield 4-chloropyrazole. Similarly, bromination with Br₂ in dioxane produces 4-bromopyrazole pharmdbm.com.

Nitration: Under harsh conditions with a nitrating mixture (HNO₃ + H₂SO₄), pyrazole undergoes nitration to yield 4-nitropyrazole pharmdbm.com.

Sulfonation: Reaction with oleum (B3057394) leads to pyrazole-4-sulfonic acid pharmdbm.com.

Arylation: Transition-metal-catalyzed C-H functionalization reactions provide direct access to C-C bond formation on the pyrazole ring, including arylation at the C-4 and C-5 positions researchgate.netrsc.org. The C-5 position's electrophilic nature, due to its attachment to an sp³ hybridized nitrogen, makes it amenable to arylation researchgate.net.

While C-4 is the preferred site for electrophilic substitution, C-3 and C-5 positions can also be functionalized. For instance, the synthesis of 4-amino-1-benzyl-3,5-dimethylpyrazole involves alkylation to introduce methyl groups at the 3- and 5-positions ontosight.ai.

N-substitution reactions are crucial for introducing diverse functionalities onto the nitrogen atoms of the pyrazole ring, often affecting solubility and biological activity nih.gov. The –NH group of pyrazole can be readily alkylated using reagents such as alkyl halides, diazomethane, or dimethyl sulfate (B86663) pharmaguideline.com.

A systematic study of N-substitution reactions of 3-substituted pyrazoles under basic conditions has demonstrated regioselective N1-alkylation, -arylation, and -heteroarylation using K₂CO₃-DMSO nih.govsci-hub.st. This regioselectivity is often justified by DFT calculations and steric effects nih.govsci-hub.st. For example, N1-phenylpyrazole can be formed from phenylhydrazine (B124118), although with lower yields compared to unsubstituted hydrazine due to reduced nucleophilicity escholarship.org.

Annulation reactions are vital for constructing more complex fused heterocyclic systems incorporating the pyrazole core.

Pyrazolo[3,4-d]pyrimidines: These fused systems are of significant interest due to their wide-ranging biological activities, including anticancer, antibacterial, and antiviral effects mdpi.comacs.orgsharif.eduekb.eg. They are isosteres of adenine (B156593) and are often reported as protein kinase inhibitors mdpi.comacs.orgsharif.edu.

Synthetic pathways to pyrazolo[3,4-d]pyrimidines include:

Condensation reactions: Condensation of 5-amino-1H-pyrazole-4-carboxamide with tert-butyl isocyanate can generate the pyrazolo[3,4-d]pyrimidine scaffold vulcanchem.com.

Four-component condensations: An efficient one-pot, four-component condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols has been developed for pyrazolo[3,4-d]pyrimidine derivatives beilstein-journals.org.

Reaction of 5-aminopyrazole derivatives: Reactions of 5-aminopyrazole derivatives with formamide (B127407) are a common route to pyrazolo[3,4-d]pyrimidines acs.org. For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid to yield pyrazolo[3,4-d]pyrimidine derivatives mdpi.com.

Pyrrolopyrazoles: These fused systems, comprising a pyrrole (B145914) and a pyrazole ring, also exhibit diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties acs.orgontosight.airesearchgate.net.

A notable synthetic strategy for pyrrolopyrazoles involves a visible light-promoted three-component cascade reaction. This method assembles pyrrolopyrazoles from arylalkynes, benzoquinones, and 5-aminopyrazole through a sequence involving carbonyl-alkyne metathesis, (3+2)-cycloaddition, and 1,2-aryl migration acs.orgscilit.comfigshare.com. This protocol can achieve yields up to 96% with excellent functional group tolerance acs.orgscilit.comfigshare.com.

Mechanistic Studies of Novel Synthetic Routes

Understanding the mechanisms of novel synthetic routes is crucial for optimizing reactions and designing new methodologies.

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that involve multiple bond-forming steps in a single reaction vessel, leading to the rapid assembly of complex molecules rsc.org. Mechanistic studies often reveal intricate sequences of transformations.

Electrochemical Cascade Synthesis: The electrochemical synthesis of polysubstituted sulfonated pyrazoles from enaminones and sulfonyl hydrazides proceeds via a cascade sequence. Mechanistic studies indicate this involves intermolecular condensation, radical-radical cross-coupling sulfonylation, and pyrazole annulation nih.govfigshare.comacs.org. This method is metal-free and oxidant-free, conducted under mild conditions, and has demonstrated gram-scale efficiency nih.govfigshare.comacs.org.

Visible Light-Promoted Cascades for Pyrrolopyrazoles: The visible light-enabled three-component cascade for pyrrolopyrazole synthesis involves a mechanistically validated sequence of carbonyl-alkyne metathesis, followed by a (3+2)-cycloaddition and a 1,2-aryl migration acs.orgscilit.comfigshare.com. Control experiments have supported the proposed reaction mechanism scilit.com.

Oxidation-Induced N-N Bond Coupling in MCRs: In the multicomponent synthesis of pyrazoles from alkynes, nitriles, and titanium imido complexes, the critical step is a 2-electron oxidation-induced N-N coupling on the titanium center nih.govacs.org. This is a rare example of formal N-N coupling on a metal center and is believed to occur through an electrocyclic mechanism analogous to a Nazarov cyclization nih.gov.

These mechanistic insights are vital for further development of atom- and step-economical synthetic strategies for pyrazoles and their derivatives.

Regioselectivity and Stereoselectivity Control

The control of regioselectivity in pyrazole synthesis is a significant area of research, particularly when dealing with unsymmetrical starting materials that can lead to multiple constitutional isomers. Stereoselectivity, while not directly applicable to the planar aromatic pyrazole ring itself, becomes critical in the synthesis of pyrazole precursors (e.g., pyrazolines, pyrazolidines) or when designing substituents with defined spatial arrangements, such as N-vinylated pyrazoles.

Regioselectivity Control

Traditional methods for pyrazole synthesis, such as the cyclocondensation of 1,3-diketones with hydrazines, frequently yield mixtures of regioisomers, especially when the 1,3-diketone is unsymmetrical acs.orgmdpi.com. However, various strategies have been developed to achieve high regioselectivity.

A. Solvent Effects: The choice of solvent can dramatically influence the regiochemical outcome of pyrazole formation. For instance, in the reaction of β-enamino diketones with phenylhydrazine, conducting the reaction in a protic solvent regioselectively yields 4,5-disubstituted N-phenylpyrazoles, whereas an aprotic solvent favors the formation of 3-substituted N-phenylpyrazoles colab.ws. Similarly, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents has been shown to significantly enhance regioselectivity in the reaction of 1,3-diketones with methylhydrazine, often leading to a single regioisomer acs.org.

B. Catalyst and Additive Control: Catalysts and additives play a pivotal role in directing regioselectivity.

Acids and Bases: The presence or absence of an acid can control the regiochemistry in reactions involving 4-acyl-1H-pyrrole-2,3-diones and methylhydrazine colab.ws. Strong bases, such as potassium tert-butoxide (t-BuOK), have been employed to achieve regioselective synthesis of 1,3,4-substituted pyrazoles from hydrazones and nitroolefins nih.govmdpi.com. Lewis acids like boron trifluoride (BF3) can also be strategically used to control regiochemistry in the cyclocondensation of β-enamino diketones with arylhydrazines organic-chemistry.org.

Metal Catalysis: Copper salts have demonstrated utility in promoting cycloaddition reactions. For example, in the cycloaddition of sydnones with terminal alkynes, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) can lead to 1,3-disubstituted pyrazoles, while copper(II) acetate (B1210297) (Cu(OAc)2) can switch the regioselectivity to favor 1,4-isomers researchgate.net. Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates also exhibits high regioselectivity organic-chemistry.org.

C. 1,3-Dipolar Cycloadditions: 1,3-Dipolar cycloaddition reactions are often inherently regioselective due to the electronic and steric properties of the reacting components.

A notable example for 3,4-diarylpyrazoles involves the 1,3-dipolar cycloaddition of tosylhydrazones (generating diazo compounds in situ) with nitroalkenes. This method provides a regioselective route to 3,4-diaryl-1H-pyrazoles under mild conditions. The regioselectivity of these transformations has been confirmed by 2D-NOESY and HMBC NMR techniques and supported by DFT calculations, which indicated that the formation of the 3,4-diaryl product corresponded to the lowest activation energy transition state rsc.org.

The reaction of ethyl diazoacetate with α-methylene carbonyl compounds in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has yielded ethyl 3,4-diphenyl-1H-pyrazole-5-carboxylate with excellent regioselectivity nih.govmdpi.com.

A base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones provides 1,3,4-trisubstituted pyrazole derivatives with high regioselectivity, leveraging an anionic relay process acs.org.

D. Substrate Design: Careful design of starting materials can pre-determine the regiochemical outcome. Steric factors within β-enamino diketones, for instance, can influence the regiochemistry of the resulting pyrazoles colab.ws. The type of hydrazine used (aliphatic vs. aryl) also impacts regioselectivity due to differences in the nucleophilicity of the nitrogen atoms beilstein-journals.org.

The following table summarizes selected methods for regioselectivity control in pyrazole synthesis:

| Synthetic Method / Reactants | Control Factor | Regioselective Outcome (Example) | Reference |

| β-Enamino diketones + Phenylhydrazine | Solvent (Protic vs. Aprotic) | Protic: 4,5-disubstituted; Aprotic: 3-substituted | colab.ws |

| 1,3-Diketones + Methylhydrazine | Fluorinated Alcohols (TFE, HFIP) | Improved regioselectivity, often single isomer | acs.org |

| Hydrazones + Nitroolefins | Strong Base (t-BuOK) | 1,3,4-substituted pyrazoles | nih.govmdpi.com |

| β-Enamino diketones + Arylhydrazines | Lewis Acid (BF3) | Regiochemical control | organic-chemistry.org |

| Tosylhydrazones + Nitroalkenes | 1,3-Dipolar Cycloaddition | 3,4-Diaryl-1H-pyrazoles | rsc.org |

| Ethyl Diazoacetate + α-Methylene Carbonyls | Base (DBU) | Ethyl 3,4-diphenyl-1H-pyrazole-5-carboxylate (excellent regioselectivity) | nih.govmdpi.com |

| Sydnones + Terminal Alkynes | Copper Catalyst (Cu(OTf)2 vs. Cu(OAc)2) | Cu(OTf)2: 1,3-disubstituted; Cu(OAc)2: 1,4-isomers | researchgate.net |

Stereoselectivity Control

While the pyrazole ring itself is aromatic and planar, stereoselectivity becomes relevant in the synthesis of pyrazole derivatives, particularly when chiral centers are introduced into substituents or when non-aromatic pyrazole precursors are involved.

N-Functionalization: Regio- and stereoselective control has been achieved in the synthesis of N-carbonylvinylated pyrazoles through Michael addition reactions of pyrazoles with conjugated carbonyl alkynes. The use of silver carbonate (Ag2CO3) proved crucial in switching the stereoselectivity between (E)- and (Z)-isomers mdpi.com.

Pyrazolidine (B1218672) Precursors: Stereoselective synthesis of cis- or trans-3,5-disubstituted pyrazolidines via palladium-catalyzed carboamination reactions of unsaturated hydrazine derivatives has been reported. These pyrazolidines can subsequently be oxidized to their corresponding pyrazole derivatives. Stereocontrol in these reactions is achieved by modulating the degree of allylic strain in the transition state through simple modifications of the N2-substituent on the substrate nih.gov. This approach provides a pathway to access pyrazoles with defined stereochemistry at positions that were part of the pyrazolidine ring.

Heck-Matsuda Reaction: The Heck-Matsuda reaction, involving pyrazolyl diazonium salts, offers a powerful approach for the stereoselective formation of functionalized five-membered carbocycles (e.g., cyclopentenols, cyclopentenamines) that bear a pyrazole moiety. This method allows for excellent diastereoselectivity and, in some cases, control of enantioselectivity, providing valuable building blocks with well-defined stereochemistry that can be further transformed into complex molecules containing the pyrazole core rsc.org.

These examples demonstrate that while this compound itself does not exhibit stereoisomerism within the ring, the broader field of pyrazole synthesis employs sophisticated strategies to control the stereochemical outcome of reactions, either in the formation of pyrazole derivatives or through the synthesis of chiral precursors that can be converted into pyrazoles.

Advanced Spectroscopic and Diffractional Characterization of Diphenylpyrazole Architectures

Electronic Spectroscopy (UV-Vis) and Electrochemistry for Electronic Transitions

Research into the electronic spectroscopy (UV-Vis) and electrochemistry of the specific chemical compound 3,4-Diphenylpyrazole (C₁₅H₁₂N₂) as a standalone entity is not extensively detailed within the scope of the provided literature. While pyrazole (B372694) derivatives and other diphenylpyrazole isomers, such as 3,5-diphenylpyrazole (B73989), have been investigated for their electronic and electrochemical properties, direct and comprehensive data for the unsubstituted this compound are limited in the search results.

For instance, this compound (Hdppz) has been identified as a ligand in the formation of coordination compounds, such as the tetranuclear copper(I) species [Cu(dppz)]₄. However, studies focusing on the intrinsic electronic transitions and electrochemical behavior of the free this compound molecule itself, including detailed UV-Vis absorption bands with molar absorptivities or specific redox potentials from electrochemical techniques like cyclic voltammetry, were not explicitly found.

The broader class of pyrazole derivatives is known to exhibit diverse electronic properties influenced by their substituents and structural arrangements, leading to varied absorption profiles and electrochemical activities. However, without specific data directly attributed to this compound, detailed research findings and corresponding data tables for this compound in these areas cannot be provided based on the current information.

Computational Chemistry and Theoretical Insights into Diphenylpyrazole Systems

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method utilized to investigate the electronic structure and properties of atoms, molecules, and condensed phases wikipedia.org. For diphenylpyrazole systems, DFT calculations are instrumental in optimizing molecular geometries, determining accurate bond lengths and angles, and analyzing various electronic parameters researchgate.netdoi.orgresearchgate.netrsc.orgderpharmachemica.comicrc.ac.irnih.govresearchgate.net. Studies on pyrazole (B372694) derivatives, including 5-amino-1,3-diphenylpyrazole and 5-hydroxy-1,3-diphenylpyrazole, have successfully used DFT to gain insights into their electronic properties icrc.ac.ir. The optimized structural characteristics computed by DFT often show good agreement with experimental data, such as X-ray diffraction results researchgate.netdoi.orgresearchgate.netrsc.org. Common functionals like B3LYP, combined with various basis sets (e.g., 6-31G, 6-311G), are frequently utilized in these investigations researchgate.netdoi.orgresearchgate.netrsc.orgderpharmachemica.comnih.govresearchgate.net.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, often referred to as frontier molecular orbital (FMO) analysis, is a cornerstone of DFT studies, providing critical information about a molecule's reactivity and electronic transitions researchgate.netdoi.orgresearchgate.netderpharmachemica.comresearchgate.netnih.gov. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity; a smaller energy gap generally suggests higher chemical reactivity doi.orgresearchgate.netnih.gov. For pyrazole derivatives, HOMO-LUMO analysis helps in understanding molecular charge transfer and electron donor/acceptor characteristics doi.orgresearchgate.netderpharmachemica.com. For instance, in some pyrazole-containing compounds, electron donor nature has been observed around specific moieties, while electron acceptor characteristics are localized around others, such as the pyrazole ring itself doi.org.

Molecular Electrostatic Potential (MEP) maps are also extensively used to visualize the charge distribution and predict the reactive sites within a molecule researchgate.netdoi.orgresearchgate.netderpharmachemica.comresearchgate.netnih.gov. MEP analysis reveals regions of negative potential, which are susceptible to electrophilic attack, and positive potential, indicating areas prone to nucleophilic attack researchgate.netdoi.orgresearchgate.netderpharmachemica.com. For a pyrazole derivative, MEP analysis has shown that negative potential can spread around certain moieties, while positive potential intensely covers the pyrazole ring, indicating its electron-deficient nature or sites for nucleophilic interaction researchgate.netdoi.org.

Theoretical Modeling of Reaction Mechanisms and Pathways

Computational methods are invaluable for investigating the mechanisms and pathways of chemical reactions involving pyrazole systems. By simulating reaction kinetics and exploring potential energy surfaces, theoretical modeling can elucidate the step-by-step transformations and identify key intermediates and transition states researchgate.net. For instance, studies have investigated the reaction kinetics of pyrazole formation, revealing specific mechanistic pathways, such as the Claisen route, and determining reaction orders researchgate.net. Theoretical studies have also been applied to understand the tautomerism and relative stabilities of pyrazole derivatives, such as 1H- and 2H-pyrazolo[3,4-b]pyridines, demonstrating the greater stability of certain tautomeric forms through calculations mdpi.com. This type of modeling provides a detailed understanding of how substituents influence reactivity and regioselectivity in pyrazole synthesis researchgate.net.

Simulation of Spectroscopic Data and Comparison with Experimental Observations

Computational methods are extensively used to simulate various spectroscopic data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, for diphenylpyrazole systems researchgate.netdoi.orgresearchgate.netderpharmachemica.comnih.govmdpi.comopenmedicinalchemistryjournal.comtandfonline.comacs.org. These simulated spectra are then compared with experimental observations to validate theoretical models and confirm structural assignments researchgate.netdoi.orgresearchgate.netderpharmachemica.comnih.govmdpi.comopenmedicinalchemistryjournal.comtandfonline.comacs.org. For example, DFT calculations are used to predict vibrational frequencies, which can be scaled to achieve good coherence with observed IR spectra researchgate.netdoi.orgderpharmachemica.comnih.gov. Similarly, computed UV-Vis absorption spectra and HOMO-LUMO energy gaps are compared with experimental UV-Vis data to understand electronic transitions researchgate.netdoi.orgresearchgate.netnih.gov. NMR chemical shifts calculated theoretically have also shown good agreement with experimental NMR data for pyrazole derivatives, aiding in structural elucidation researchgate.netopenmedicinalchemistryjournal.comtandfonline.com. The ability to accurately simulate spectroscopic data provides a powerful tool for characterizing new diphenylpyrazole compounds and confirming their molecular structures doi.orgopenmedicinalchemistryjournal.com. For instance, IR spectra of 3,5-diphenylpyrazole (B73989) have been studied, showing specific vibrational bands related to its structure acs.org.

Computational Studies of Intermolecular Interactions and Self-Assembly

Computational studies are vital for understanding the intermolecular interactions that govern the self-assembly and supramolecular organization of diphenylpyrazole systems. These interactions, such as hydrogen bonding and π-π stacking, dictate the crystal packing and macroscopic properties of the compounds nih.govacs.orgmdpi.comresearchgate.netnih.govmdpi.com. For example, in 3,5-diphenylpyrazole crystals, hydrogen bond tetramer systems are formed through N-H···N cycles, and computational analysis helps in understanding the influences exerted on these hydrogen bond networks by the pyrazole ring system acs.org. Studies on diphenylpyrazoles have also revealed the formation of molecular self-assembly triggered by organic-surface interactions, which can contribute to properties like corrosion inhibition researchgate.net. DFT methods are used to explore the stability of stacked configurations (e.g., dimeric and tetrameric) and their influence on electronic structure and optical properties, highlighting the role of these noncovalent interactions in material design nih.gov. The presence of substituents on pyrazolate ligands can also influence the formation of metal-metal interactions, contributing to supramolecular packing in cyclic metal pyrazolates mdpi.commdpi.com.

Mechanistic Organic Reactivity of 3,4 Diphenylpyrazole

Electrophilic and Nucleophilic Substitution Mechanisms

The reactivity of the pyrazole (B372694) ring in substitution reactions is governed by the electron-rich nature of the heterocycle and the directing effects of its substituents.

Electrophilic Substitution: Pyrazoles are π-excessive systems, making them susceptible to electrophilic aromatic substitution (SEAr). researchgate.net The reaction generally proceeds through a two-step mechanism involving the attack of an electrophile by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com This is the slow, rate-determining step. masterorganicchemistry.com In the second, faster step, a proton is removed from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. byjus.commasterorganicchemistry.com

For unsubstituted pyrazole, the C-4 position is the most susceptible to electrophilic attack due to the electronic distribution within the ring. researchgate.net In the case of 3,4-diphenylpyrazole, the C-4 position is already occupied. The remaining open position for substitution is C-5. The phenyl groups at C-3 and C-4 exert steric hindrance and electronic effects that influence the reactivity of the C-5 position. Electrophilic substitution at C-5 is possible, though it may require forcing conditions depending on the nature of the electrophile. A key example of electrophilic substitution on a substituted pyrazole is the Vilsmeier-Haack reaction, which introduces a formyl group onto the ring, typically at the C-4 position if available. researchgate.netscispace.commdpi.com For a C-4 substituted pyrazole, the reaction would be directed to an alternative available position, governed by the electronic nature of the existing substituents.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on an electron-rich ring like pyrazole is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. youtube.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism. libretexts.org The nucleophile attacks the carbon atom bearing a suitable leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com For this compound, which lacks strong electron-withdrawing groups and a good leaving group, SNAr reactions are not a characteristic feature of its reactivity under normal conditions.

Cycloaddition and Condensation Reactions

While 1,3-dipolar cycloaddition is a primary method for the synthesis of the pyrazole ring itself, pre-formed pyrazoles can participate in further reactions. beilstein-journals.orgnih.govresearchgate.netmdpi.com The reactivity of this compound in these transformations often involves its derivatives, particularly those with functional groups that can undergo condensation.

Cycloaddition Reactions: The pyrazole ring itself is aromatic and generally stable, making its direct participation as a diene or dienophile in cycloaddition reactions uncommon. However, functionalized pyrazoles can undergo cycloaddition. For instance, the synthesis of various substituted pyrazoles can be achieved through aerobic oxidative [3+2] cycloaddition reactions of hydrazines and alkynoates, promoted by a copper catalyst. thieme-connect.com Multicomponent reactions often employ cycloaddition as a key step to build complex pyrazole-containing structures. rsc.org

Condensation Reactions: A prominent pathway for extending the structure of this compound involves condensation reactions of its functionalized derivatives. For example, 1,3-diphenylpyrazole-4-carbaldehyde, synthesized via the Vilsmeier-Haack reaction on the corresponding precursor, serves as a versatile building block. researchgate.netrsc.org This aldehyde readily undergoes condensation reactions with various nucleophiles.

Key examples of condensation reactions involving pyrazole aldehydes include:

Reaction with active methylene compounds: Condensation with compounds like malononitrile, often catalyzed by a base such as piperidine, yields Knoevenagel condensation products. nih.gov

Reaction with amines and hydrazines: The formyl group can react with primary amines or hydrazines to form Schiff bases (imines) or hydrazones, respectively. researchgate.net

Multicomponent reactions: Pyrazole aldehydes can participate in one-pot, multicomponent reactions to generate more complex heterocyclic systems, such as pyrano[2,3-c]pyrazoles. nih.gov These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov

The general mechanism for these condensation reactions involves the nucleophilic attack of the active methylene compound, amine, or hydrazine (B178648) on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a new carbon-carbon or carbon-nitrogen double bond.

Photochemical Transformation Mechanisms

The photochemical reactivity of pyrazole derivatives can be initiated through various pathways, including photoinduced electron transfer (PET).

Electron-Transfer Induced Photo-oxidation

The photo-oxidation of pyrazole derivatives can be sensitized by electron-deficient compounds. acs.org This process is initiated by the absorption of light by a sensitizer, which is excited to its singlet state. If the substrate, in this case, a diphenylpyrazole derivative, has a suitable oxidation potential, it can donate an electron to the excited sensitizer. nih.gov

The mechanism involves the following key steps:

Excitation: The sensitizer (e.g., 9,10-dicyanoanthracene or similar electron acceptors) absorbs a photon and is promoted to its excited singlet state (Sens*).

Electron Transfer: The excited sensitizer acts as a strong oxidant and accepts an electron from the electron-rich pyrazole derivative (P), leading to the formation of a pyrazole radical cation (P•+) and a sensitizer radical anion (Sens•−).

Reaction of the Radical Cation: The pyrazole radical cation is a highly reactive intermediate. In the presence of oxygen, it can react to form various oxidation products. Oxygen can act as an electron carrier or as an active oxygenating agent, such as the superoxide ion radical. nih.gov The specific products formed depend on the reaction conditions and the structure of the pyrazole. This process is a key pathway in the oxidation of pyrazolines to their corresponding aromatic pyrazoles. researchgate.net

This PET mechanism is distinct from other photochemical transformations like 6π-electrocyclization, which may not be observed in certain pyrazole-containing systems if alternative, more favorable photochemical pathways exist. nih.gov

Proton and Deuteron Transfer Dynamics in Hydrogen-Bonded Systems

In the solid state, pyrazole derivatives, including diphenylpyrazoles, can form cyclic, hydrogen-bonded assemblies. acs.orgfu-berlin.de The dynamics of proton and deuteron transfer within these supramolecular structures have been extensively studied, revealing complex mechanistic details.

Research on 3,5-diphenylpyrazole (B73989) (a close isomer of this compound) has shown that it forms cyclic tetramers in the solid state. acs.orgfu-berlin.de The kinetics of the quadruple proton and deuteron transfer within these tetramers have been investigated using dynamic solid-state 15N CPMAS NMR spectroscopy. acs.orgnih.gov

The mechanistic studies revealed the following:

A fully concerted quadruple proton-transfer mechanism, where all four protons move simultaneously, was excluded. acs.orgfu-berlin.de

A stepwise mechanism involving the transfer of a single proton at a time was also ruled out. acs.orgfu-berlin.de

The experimental data, including multiple kinetic HH/HD/DD isotope effects, were best explained by a two-step process . acs.orgnih.govsemanticscholar.org In this mechanism, each step involves the concerted transfer of two hydrons (protons or deuterons) through a zwitterionic intermediate. acs.orgfu-berlin.de

The hydrons that are transferred exhibit primary kinetic isotope effects, while the non-transferred hydrons only contribute smaller, secondary effects. acs.orgfu-berlin.de Furthermore, analysis of the temperature dependence of the reaction rates (Arrhenius curves) showed non-linear behavior, which is indicative of quantum mechanical tunneling at low temperatures. acs.orgfu-berlin.denih.gov These tunneling phenomena are often modeled using the Bell-Limbach tunneling model. acs.orgfu-berlin.de

This switch from concerted transfers in smaller cyclic assemblies (like trimers) to a two-step "2+2" transfer in tetramers is rationalized by hydrogen bond compression effects associated with the multiple proton transfer process. acs.orgfu-berlin.de

Table of Kinetic Data for Hydron Transfer in a 3,5-Diphenylpyrazole Tetramer

| Isotopolog Group | Assigned Rate Constant | Description of Transfer Process |

| HHHH | k¹ ≈ kHHHH | Transfer of four protons in the fully protonated tetramer. |

| HHHD / HDHD | k² ≈ k³ ≈ kHHHD ≈ kHDHD | Rate constants for tetramers containing both protons and deuterons. |

| HDDD / DDDD | k⁴ ≈ kHDDD ≈ kDDDD | Rate constants for tetramers with higher deuterium fractions. |

Data derived from dynamic NMR studies on polycrystalline 3,5-diphenylpyrazole. The similar values for k² and k³ and for k³ and k⁴ support the two-step mechanism involving a zwitterionic intermediate where each step is a double hydron transfer. acs.orgfu-berlin.de

Coordination Chemistry and Catalysis with Diphenylpyrazole Ligands

Design and Synthesis of Diphenylpyrazole-Based Ligands

The core compound, 3,4-Diphenylpyrazole, serves as a fundamental building block for designing ligands in coordination chemistry. nih.gov Although specific synthetic pathways for the unsubstituted this compound itself are not explicitly detailed in the provided search results, its presence as a ligand (e.g., Hdppz) in various metal complexes confirms its availability and use. mdpi.comscilit.comresearchgate.net The design principles for pyrazole-based ligands often involve modifying the electronic and steric properties by introducing substituents on the pyrazole (B372694) ring. [Previous search result 7] This tuning influences the coordination behavior and the catalytic response of the metal center. [Previous search result 7]

One notable derivative that has been investigated as a ligand is 1-methyl-3,4-diphenylpyrazole. [Previous search results 2, 3, 4, 12, 15] The synthesis of such N-substituted pyrazoles typically involves reactions that incorporate the desired substituent onto the nitrogen atom of the pyrazole ring. However, the precise synthetic procedures for 1-methyl-3,4-diphenylpyrazole are not provided in the current literature snippets.

Formation and Characterization of Metal-Diphenylpyrazole Complexes

This compound and its derivatives readily form coordination complexes with a variety of transition metals, exhibiting diverse structural properties and coordination modes. These complexes are typically characterized using a range of analytical and spectroscopic techniques.

Copper (Cu): A significant example is the tetranuclear copper(I) species, [Cu(dppz)]4, where Hdppz represents this compound. This complex is synthesized by reacting Cu(CH3CN)4 with this compound (Hdppz) in the presence of triethylamine. researchgate.net The formation of this complex is quantitative. researchgate.net

Palladium (Pd), Platinum (Pt), Rhodium (Rh), Silver (Ag), Gold (Au), Cobalt (Co): Complexes involving 1-methyl-3,4-diphenylpyrazole (referred to as 'L' in some studies) have been reported for several transition metals. [Previous search results 2, 3, 4, 12, 15]

Rhodium(III) (Rh(III)): Complexes such as [RhLCl3]x and mer-[RhL3Cl3] have been isolated. [Previous search result 2]

Palladium(II) (Pd(II)) and Platinum(II) (Pt(II)): Complexes including (LH)2[MCl4], cis-[ML2Cl2] (where M=Pd, Pt), and trans-[PdL2Cl2] have been prepared. [Previous search result 2]

Silver(I) (Ag(I)): The complex AgL2 has been isolated. [Previous search result 2]

Gold(III) (Au(III)): Complexes like (LH)[AuCl4] and [AuLCl3] have been reported. [Previous search result 2]

Cobalt(II) (Co(II)): Complexes with the general formula CoL2'X2 (where L' = 1-methyl-3,4-diphenylpyrazole and X=Cl-, Br-, I-, NCS-) have been studied. [Previous search result 15]

These metal complexes are characterized through various techniques, including elemental analyses, conductivity measurements, X-ray powder patterns, thermal methods, magnetic susceptibilities, and spectral studies such as IR, far-IR, Raman, ligand field, and 1H-NMR spectroscopy. [Previous search result 2, 15]

The pyrazolate anion, derived from this compound, is a versatile ligand known to exhibit multiple coordination modes. These include anionic monodentate (coordinating through one nitrogen atom), exo-bidentate (bridging two metal centers through both nitrogen atoms in an "outside" fashion), and endo-bidentate (bridging two metal centers through both nitrogen atoms in an "inside" fashion). [Previous search result 7]

The structural characterization of these complexes reveals a variety of coordination geometries:

The tetranuclear copper(I) complex, [Cu(dppz)]4 (Hdppz = this compound), has had its X-ray crystal structure determined, indicating a specific arrangement of the copper centers bridged by the pyrazolate ligands. researchgate.net

For complexes with 1-methyl-3,4-diphenylpyrazole, pseudo-octahedral stereochemistries are assigned to Rh(III) complexes. [Previous search result 2]

Palladium(II), Platinum(II), and Gold(III) compounds typically adopt square planar structures in the solid state. [Previous search result 2]

The Silver(I) complex, AgL2, exhibits a linear twofold coordination with [AgL2]+ cations. [Previous search result 2]

Cobalt(II) complexes with 1-methyl-3,4-diphenylpyrazole are often pseudo-tetrahedral. [Previous search result 15]

This structural diversity highlights the flexibility of the this compound ligand in accommodating different metal ions and their preferred coordination geometries, leading to varied nuclearities and architectures.

Catalytic Applications of Diphenylpyrazole Metal Complexes

While pyrazole-based ligands are widely employed in catalysis due to their ability to tune the electronic and steric properties of metal centers, specific catalytic applications focusing solely on this compound and its direct derivatives are less extensively detailed in the provided literature snippets compared to other diphenylpyrazole isomers (e.g., 3,5-diphenylpyrazole).

Copper (Cu): The tetranuclear copper(I) species, [Cu(dppz)]4 (Hdppz = this compound), has been noted to possess catalytic properties. mdpi.comscilit.comresearchgate.net However, the specific types of reactions catalyzed by this complex (e.g., polymerization, coupling reactions) are not explicitly described in the available information.

Current research findings predominantly highlight the use of 3,5-diphenylpyrazole-based ligands in polymerization catalysis, such as ethylene (B1197577) polymerization, particularly with vanadium(III) complexes. [Previous search results 1, 5, 6] Direct evidence or detailed research findings on the application of this compound metal complexes in polymerization catalysis, specifically for ethylene polymerization, are not prominent in the provided search results.

Similarly, while transition metal complexes, especially palladium, are widely utilized in organic transformation catalysis, including various coupling reactions (e.g., Suzuki-Miyaura, Heck), the specific application of this compound metal complexes in these reactions is not detailed in the provided literature. [Previous search results 8, 14, 17] Studies on coupling reactions often feature other pyrazole derivatives or general phosphine-based palladium catalysts. [Previous search results 14, 23, 29]

Advanced Materials Science Applications of Diphenylpyrazole Derivatives

Optoelectronic Materials and Devices

The inherent conjugated structure of pyrazole (B372694) and its derivatives makes them attractive candidates for optoelectronic applications, where efficient light absorption and emission, as well as charge transport, are critical.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

While direct studies focusing solely on 3,4-diphenylpyrazole in OLEDs are not extensively detailed in the provided literature, the broader class of diphenylpyrazole derivatives and oligo-pyrazoles exhibit promising optoelectronic and fluorescent properties. For instance, 1,3-diphenylpyrazol-4-yl phenyl ketone, a derivative of 1,3-diphenylpyrazole, has been explored for its potential in optoelectronic devices and OLEDs due to its conjugated structure and fluorescent characteristics. [1st search, 3] This compound's fluorescent properties make it a viable candidate for use in displays and lighting applications. [1st search, 3]

Furthermore, pyrazolo[3,4-b]quinoxaline derivatives, which incorporate the pyrazole core, have been synthesized and investigated for their photoluminescence in solution and electroluminescence in thin-film devices. These compounds can exhibit strong emission, with some showing fluorescence quantum yields close to unity in moderately polar solvents and strong luminescence even in the solid state. [1st search, 10, 19] For example, 1,3-Diphenyl-1H-benzo[g]pyrazolo[3,4-b]quinoxaline, obtained from 2,3-diaminonaphthalene (B165487) and 2,5-diphenylpyrazole-3,4-dione, has shown photoluminescence. [1st search, 10] Pyrazolate-bridged platinum complexes, which are diphenylpyrazolate derivatives, have also demonstrated high photoluminescence quantum yields in the solid state, leading to their selection as active materials in light-emitting devices. OLEDs fabricated with these materials have shown notable performance, including a turn-on voltage of 3.2 V and a peak current efficiency of 28.8 cd A⁻¹ (9.5% EQE) for a neutral precursor, with a lifetime (t₅₀) of 15.7 hours. [1st search, 21]

The ability to tune the emission spectra and efficiency of these materials underscores the versatility of the pyrazole scaffold in designing advanced fluorescent and electroluminescent compounds.

Organic Semiconductors and Thin Film Properties

Pyrazole-based compounds have also been investigated for their utility as organic semiconductors, particularly in the form of thin films. Novel oligo-pyrazole films have been synthesized from precursors like 1H-pyrazole-3,4-dicarbonyl dichloride, demonstrating semiconductor behavior. [1st search, 7, 8] These films exhibit optical properties suitable for optoelectronic devices such as solar cells, sensors, and light-emitting diodes. [1st search, 7]

Research has characterized the optical properties of these oligo-pyrazole thin films, including their absorbance, transmittance, and optical band gap (Eg) values, using UV-Vis spectroscopy. For films with thicknesses ranging from 20 to 24 µm, Eg values were found to be between 1.426 eV and 1.648 eV. [1st search, 7] Surface morphology and properties of these organic films have been examined using techniques like Atomic Force Microscopy (AFM). [1st search, 7] The measured optical band gap energies and refractive indices suggest their promise for optoelectronic applications. [1st search, 7]

Table 1: Optical Band Gap (Eg) of Oligo-pyrazole Thin Films

| Film Thickness (µm) | Optical Band Gap (Eg) (eV) |

| 20 | 1.426 |

| 21 | 1.537 |

| 24 | 1.648 |

Metal-Organic Frameworks (MOFs) Incorporating Pyrazolate Linkers

Metal-Organic Frameworks (MOFs) are porous crystalline materials formed by the coordination of metal ions or clusters with organic linkers. Pyrazolate linkers, derived from pyrazole, are particularly valuable in MOF synthesis due to their robust coordination capabilities and the potential for diverse functionalization.

Design and Synthesis of Pyrazolate-Based MOFs

The design and synthesis of pyrazolate-based MOFs leverage the ability of deprotonated pyrazole ligands to form stable coordination bonds with metal centers. While specific MOFs directly incorporating this compound as a linker are not explicitly detailed in the provided search results, the broader class of pyrazole-dicarboxylate based MOFs demonstrates the utility of pyrazole derivatives in this field. For example, porous, water-stable aluminum pyrazole dicarboxylate, known as Al-3.5-PDA or MOF-303, has been synthesized using an environmentally friendly and scalable protocol. [1st search, 14, 18, 20] This highlights how pyrazole derivatives, when appropriately functionalized (e.g., with carboxylic acid groups), can serve as effective building blocks for MOFs. For instance, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, a diphenylpyrazole derivative, has been synthesized and could conceptually be adapted as a linker in MOF structures. [1st search, 8]

The versatility of pyrazolate linkers allows for the construction of MOFs with specific pore environments and functionalities, crucial for targeted applications.

Gas Adsorption and Separation Properties (e.g., Formaldehyde (B43269) Capture)

Pyrazolate-based MOFs have shown significant promise in gas adsorption and separation, particularly for harmful indoor pollutants like formaldehyde. The aluminum pyrazole dicarboxylate MOF, Al-3.5-PDA (MOF-303), demonstrates superior properties for formaldehyde removal from ambient air. [1st search, 14, 18, 20]

This MOF exhibits high selectivity and storage capacity for formaldehyde under various indoor conditions, including varying volatile organic compound (VOC) mixtures, concentrations, humidity, and temperature, without accidental release. [1st search, 14, 18] The mechanism involves a mild chemisorption synergistic interaction, where formaldehyde is trapped reversibly without significant energy penalties for regeneration. [1st search, 14, 18] Density Functional Theory (DFT) calculations indicate that hydrogen bonding between the oxygen atom of formaldehyde and the hydrogen atom of the pyrazole moiety is the main interaction. [1st search, 14]

Table 2: Formaldehyde Adsorption Capacities of Pyrazolate-based MOFs

| Material | Saturation Adsorption Capacity (mmol g⁻¹) | Technical Usable Capacity (mmol g⁻¹) |

| Al-3.5-PDA | 5 | 3 |

| Zr-3.5-PDA | 2.76 | 1.69 |

| UiO-66(Zr)-NH₂ | 1.88 | 1.20 |

The reusability of these sorbents is also a key advantage, with successful regeneration demonstrated for at least 10 cycles using simple domestic protocols. [1st search, 14, 18]

Corrosion Inhibition Mechanisms and Surface Chemistry

Diphenylpyrazole derivatives have been investigated for their efficacy as corrosion inhibitors, particularly for protecting mild steel in acidic environments. Their ability to adsorb onto metal surfaces forms a protective barrier, mitigating corrosive processes.

Studies have shown that specific diphenylpyrazole derivatives, such as 5-amino-1,3-diphenylpyrazole (PubChem CID: 199969) and 5-hydroxy-1,3-diphenylpyrazole, act as effective corrosion inhibitors. [1st search, 6, 12] For instance, at an optimal concentration of 0.5 mM, 5-amino-1,3-diphenylpyrazole achieved an impressive 94.7% inhibition efficiency, while 5-hydroxy-1,3-diphenylpyrazole showed 86.4% efficiency at 303 K after 10 hours of exposure on mild steel in 1 M HCl solution. [1st search, 6, 12] Both compounds exhibited a mixed-type inhibition behavior, with their efficiency increasing at higher concentrations. [1st search, 6, 12]

Table 3: Corrosion Inhibition Efficiency of Diphenylpyrazole Derivatives on Mild Steel (1 M HCl, 303 K, 0.5 mM)

| Compound | Inhibition Efficiency (%) |

| 5-amino-1,3-diphenylpyrazole | 94.7 |

| 5-hydroxy-1,3-diphenylpyrazole | 86.4 |

The corrosion inhibition mechanism primarily involves the adsorption of inhibitor molecules onto the metal surface. This adsorption process is often governed by Langmuir isotherms, suggesting a monolayer coverage. [1st search, 6] The interaction at the metal/solution interface can involve a complex interplay of both chemisorption and physisorption. [1st search, 6] Organic inhibitors, including pyrazole derivatives, typically function by adsorbing onto the metal surface through electrostatic forces between surface charges and dipoles or ions of the inhibitor, or via chemical reactions involving electron transfer from the inhibitor to the metal surface to form coordinate bonds. [1st search, 5] The presence of heteroatoms (like nitrogen) and π-electrons in the pyrazole ring and its phenyl substituents facilitates strong interaction with the metal surface, contributing to their inhibitory properties. [1st search, 6, 1st search, 11, 1st search, 14] Density Functional Theory (DFT) calculations provide valuable insights into these interactions and the electronic properties that govern the corrosion inhibition process. [1st search, 6]

Bioorganic Chemistry and Molecular Target Interactions of Diphenylpyrazole Derivatives

Enzyme Inhibition Mechanism Studies

Diphenylpyrazole derivatives have been investigated for their inhibitory effects on a variety of enzymes, demonstrating potential therapeutic applications. These studies often involve detailed kinetic analyses and evaluations of isoform selectivity.

Monoamine Oxidase (MAO) Isoform Selectivity

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes involved in the metabolism of neurotransmitters. Research has explored the inhibitory activity and selectivity of diphenylpyrazole derivatives against these isoforms. For instance, a series of 1-acetyl-3-(4-hydroxy- and 2,4-dihydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and found to be potent, reversible, and selective inhibitors of MAO-A over MAO-B. Specific enantiomers, such as (−)-6 and (+)-6, demonstrated remarkable MAO-A inhibitory activity with Kᵢ values of 2 nM and 6 nM, respectively, and high selectivity indices (SI) of 165,000 and 166,666. Similarly, (−)-11 and (+)-11 showed Kᵢ values of 4 nM and 7 nM for MAO-A, with SIs of 80,000 and 38,571, respectively. acs.org Another series of N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives also exhibited inhibitory activity, primarily with micromolar values and selectivity towards MAO-A. nih.gov

Table 1: MAO-A Inhibitory Activity and Selectivity of Selected Diphenylpyrazole Derivatives

| Compound | Kᵢ (MAO-A) (nM) | Selectivity Index (SI = IC₅₀ MAO-B / IC₅₀ MAO-A) |

| (−)-6 | 2 | 165,000 |

| (+)-6 | 6 | 166,666 |

| (−)-11 | 4 | 80,000 |

| (+)-11 | 7 | 38,571 |

Cyclooxygenase (COX) Enzyme Interactions

Cyclooxygenase enzymes (COX-1 and COX-2) are key targets for anti-inflammatory drugs. Diphenylpyrazole derivatives have been investigated for their ability to inhibit these enzymes. Pyrazole-hydrazone derivatives have shown promising COX-2 inhibitory activity, often surpassing standard drugs like celecoxib (B62257). For example, compounds 4a and 4b from a series of pyrazole-hydrazone derivatives demonstrated COX-2 inhibitory activities with IC₅₀ values of 0.67 µM and 0.58 µM, respectively, which were better than celecoxib (IC₅₀ = 0.87 µM). These compounds also exhibited good selectivity indices for COX-2 (8.41 for 4a and 10.55 for 4b) compared to celecoxib (8.85). capes.gov.brresearchgate.net Additionally, other pyrazole (B372694) derivatives have been reported to show good inhibitory activity at nanomolar levels against COX-1 and COX-2, with many demonstrating selectivity towards COX-2. Compounds like 2a, 3b, 4a, 5b, and 5e from a new series of pyrazole derivatives showed COX-2 IC₅₀ values ranging from 19.87 nM to 61.24 nM, with selectivity indices between 13.10 and 22.21. nih.gov Molecular docking studies have been performed to understand the interactions of these 4,5-dihydro-1H-pyrazole derivatives with COX-1 and COX-2 enzymes, indicating the importance of the 4,5-dihydro-1H-pyrazole ring in COX-2 interactions. dergipark.org.tr

Table 2: COX-2 Inhibitory Activity and Selectivity of Selected Pyrazole Derivatives

| Compound | IC₅₀ (COX-2) (µM/nM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | Reference Drug (IC₅₀) |

| Pyrazole-hydrazone 4a | 0.67 µM | 8.41 | Celecoxib (0.87 µM) |

| Pyrazole-hydrazone 4b | 0.58 µM | 10.55 | Celecoxib (0.87 µM) |

| Pyrazole derivative 2a | 19.87 nM | - | Celecoxib |

| Pyrazole derivative 3b | 39.43 nM | 22.21 | Celecoxib |

| Pyrazole derivative 4a | 61.24 nM | 14.35 | Celecoxib |

| Pyrazole derivative 5b | 38.73 nM | 17.47 | Celecoxib |

| Pyrazole derivative 5e | 39.14 nM | 13.10 | Celecoxib |

Other Enzyme Systems (e.g., Tyrosinase, AChE, Prostaglandin (B15479496) Reductase)

Beyond MAO and COX, diphenylpyrazole derivatives have been explored for their inhibitory effects on other enzyme systems.

Tyrosinase: A novel series of 1,3-diphenyl pyrazole-thiosemicarbazone derivatives have been identified as potent tyrosinase inhibitors. Lead compounds 6g and 6n exhibited IC₅₀ values of 2.09 µM and 3.18 µM, respectively, demonstrating potency approximately 5-8 times higher than kojic acid. Kinetic studies revealed a mixed-type inhibition, primarily noncompetitive, suggesting interaction with the enzyme independent of a redox effect. nih.gov Molecular docking studies further elucidated their binding mode, indicating that these compounds block access to the tyrosinase active site. nih.govmdpi.com

Acetylcholinesterase (AChE): Pyrazole derivatives have shown activity as acetylcholinesterase inhibitors, which is relevant for conditions like Alzheimer's disease. Some phenylacetamide derivatives bearing a pyrazole moiety displayed moderate and selective AChE inhibitory activity. For instance, among pyrazole derivatives, compounds 3 and 4 showed IC₅₀ values of 8.97 µM and 8.32 µM, respectively. dergipark.org.tr Furthermore, N-substituted pyrazole derived α-aminophosphonates have been synthesized, with compounds 4ah and 4bh proving more potent than standard drugs like tacrine, rivastigmine, and galantamine for AChE inhibition, with IC₅₀ values as low as 0.017 ± 0.02 µM for 4bh. These compounds generally showed moderate to weak inhibition against butyrylcholinesterase (BuChE), indicating selectivity for AChE. nih.gov

Prostaglandin Reductase: The molecule 1,3-diphenylpyrazole-4-propionic acid (DPPA) has been identified as a good prostaglandin reductase inhibitor. researchgate.netmdpi.com

Table 3: Inhibitory Activity Against Tyrosinase and Acetylcholinesterase

| Enzyme | Compound Type / Specific Compound | IC₅₀ (µM) / Kᵢ (µM) | Reference Standard (IC₅₀ / Kᵢ) |

| Tyrosinase | 1,3-diphenyl pyrazole-thiosemicarbazone 6g | 2.09 | Kojic acid (higher) |

| Tyrosinase | 1,3-diphenyl pyrazole-thiosemicarbazone 6n | 3.18 | Kojic acid (higher) |

| Tyrosinase | Carbathioamidopyrazole 1 | Kᵢ not specified (greater inhibition than KA) | Kojic acid |

| Tyrosinase | Carbathioamidopyrazole 4 | Kᵢ not specified (twice the effect of KA) | Kojic acid |

| Acetylcholinesterase | Phenylacetamide pyrazole 3 | 8.97 | - |

| Acetylcholinesterase | Phenylacetamide pyrazole 4 | 8.32 | - |

| Acetylcholinesterase | Pyrazole α-aminophosphonate 4ah | 0.055 ± 0.143 | Tacrine, Rivastigmine, Galanthamine (less potent) |

| Acetylcholinesterase | Pyrazole α-aminophosphonate 4bh | 0.017 ± 0.02 | Tacrine, Rivastigmine, Galanthamine (less potent) |

Molecular Docking and Computational Target Binding Analysis

Molecular docking and computational analyses are critical tools for understanding the binding modes and interactions of diphenylpyrazole derivatives with their biological targets. These studies provide insights into the molecular basis of their inhibitory activities.

DNA Topoisomerase Interaction Mechanisms

While pyrazole-based compounds are broadly explored in medicinal chemistry, specific detailed research focusing on 3,4-Diphenylpyrazole or its direct derivatives concerning DNA topoisomerase interaction mechanisms was not found in the available literature within the scope of this review. Studies on other heterocyclic scaffolds, such as acridine-thiosemicarbazone derivatives nih.gov and olivacine (B1677268) derivatives mdpi.com, have demonstrated DNA topoisomerase inhibition, highlighting the potential of heterocyclic systems in this area. However, direct evidence for this compound's interaction with DNA topoisomerase is not extensively documented in the provided search results.

Protein Kinase Inhibitor Binding (e.g., p38MAPK)

Diphenylpyrazole derivatives have been extensively studied as inhibitors of protein kinases, particularly p38 mitogen-activated protein kinase (p38MAPK), which plays a crucial role in inflammatory and cellular signaling pathways. Pexmetinib (ARRY-614), a pyrazoyl urea (B33335) derivative, is a potent, orally bioavailable dual p38MAPK and angiopoietin-1 receptor (Tie-2) inhibitor. It is structurally similar to doramapimod (B1670888) (BIRB-796), another potent allosteric inhibitor of p38MAPK. mdpi.com

Molecular docking and crystallographic studies have been instrumental in understanding the binding of pyrazole-based p38MAPK inhibitors. These inhibitors often bind in the ATP pocket of the kinase. A key aspect of their binding involves a distinct domain that becomes exposed when the conserved activation loop (Asp168-Phe169-Gly170) adopts a specific conformation, allowing for lipophilic and hydrogen bonding interactions between the inhibitor and the protein. The incorporation of additional pharmacophores can enhance binding affinity and cellular potency by forming hydrogen bonds at the ATP binding site. nih.gov For example, the crystal structure of an optimized pyrazole inhibitor (SC-806) in complex with p38 enzyme confirmed that the addition of a basic nitrogen to the molecule induced an interaction with Asp112 of p38α. capes.gov.br

Table 4: Protein Kinase Inhibitors with Pyrazole Scaffolds

| Compound Name | Target Enzyme | Binding Mechanism/Key Features |

| Pexmetinib (ARRY-614) | p38MAPK, Tie-2 kinase | Type II PKI, binds in DFGout conformation, pyrazoyl urea derivative. mdpi.com |

| Doramapimod (BIRB-796) | p38MAPK | Potent allosteric inhibitor, pyrazole urea-based. mdpi.comnih.gov |

| SC-806 | p38MAPK | Pyrazole-based inhibitor, forms interaction with Asp112 of p38α. capes.gov.br |

Structure-Activity Relationship (SAR) Studies for Biological Functionality

Structure-Activity Relationship (SAR) studies are critical for understanding how modifications to a chemical structure influence its biological activity, guiding the rational design of more potent and selective compounds. For diphenylpyrazole derivatives, SAR investigations have shed light on the importance of specific substituents and their positions on the pyrazole core and the appended phenyl rings.

SAR for Antimicrobial Activity

Research has demonstrated that this compound derivatives can act as potent inhibitors of the growth of Staphylococcus aureus Newman. SAR studies on these compounds revealed key structural features essential for retaining antimicrobial activity osi.lv. It was found that active compounds should incorporate both nonpolar aromatic residues and hydrogen bond donating groups within their structure. The presence and appropriate positioning of these groups are crucial for effective interaction with bacterial targets, with some derivatives achieving minimum inhibitory concentrations (MIC) lower than 1 μg/ml osi.lv. While specific compound structures and their exact MIC values were not detailed in the available snippets, the general principle highlights the importance of lipophilicity (nonpolar aromatic residues) and hydrogen bonding capabilities for their antimicrobial efficacy.

SAR for RPA70N Inhibition

SAR studies focusing on diphenylpyrazole derivatives as inhibitors of RPA70N protein-protein interactions have involved evaluating various substituents on the aromatic rings and the type and geometry of the linkers used to combine molecular fragments acs.org. This optimization process has led to the discovery of submicromolar inhibitors. For instance, one specific diphenylpyrazole derivative, Compound 11, demonstrated a binding affinity (IC50) of 1.7 µM against RPA70N in a Fluorescence Polarization Assay (FPA) acs.org. This compound was noted for being devoid of a carboxylic acid group, suggesting that specific structural motifs, or their absence, can significantly impact inhibitory activity. Another example, Compound 4f, with 3,4-dichloro and 4-chloro substitutions, showed an IC50 of 67 ± 9 and 0.25 (units not specified in snippet, likely µM) in related assays, indicating that halogen substitutions on the phenyl rings contribute to potency acs.org.

The following table illustrates some general SAR findings for diphenylpyrazole derivatives based on the available research:

Table 1: Illustrative SAR Findings for Diphenylpyrazole Derivatives

| Biological Activity | Structural Feature/Modification | Effect on Activity | Reference |

| Antimicrobial (S. aureus) | Presence of nonpolar aromatic residues | Enhanced activity | osi.lv |

| Antimicrobial (S. aureus) | Presence of hydrogen bond donating groups | Enhanced activity | osi.lv |

| RPA70N Inhibition | Absence of carboxylic acid (e.g., Compound 11) | 1.7 µM binding affinity | acs.org |

| RPA70N Inhibition | 3,4-dichloro and 4-chloro substitutions (e.g., Compound 4f) | Potent inhibition (IC50 67 ± 9, 0.25) | acs.org |

General SAR Principles for Diphenylpyrazoles

The broader context of pyrazole SAR studies suggests that the nature and position of substituents on the pyrazole ring and its attached phenyl groups are crucial determinants of biological activity nih.govnih.govresearchgate.netresearchgate.net. For diphenylpyrazoles, the electronic and steric properties of substituents on the phenyl rings can significantly influence their interaction with target proteins. For instance, the introduction of electron-withdrawing groups or specific halogen atoms (like Br, Cl) at para-positions on aryl substituents has been shown to increase potency in some pyrazole derivatives nih.gov. Similarly, the geometry and length of linkers used to connect fragments in larger diphenylpyrazole-based molecules are critical for achieving optimal binding poses and inhibitory activities acs.org. The ability of the diphenylpyrazole scaffold to accommodate diverse substitutions while maintaining its core aromaticity makes it a highly adaptable framework for drug discovery.

Q & A

Q. How to interpret unexpected byproducts in this compound synthesis?

- Mechanistic trapping : Use radical scavengers (e.g., TEMPO) to test for free-radical pathways.

- In situ monitoring : ReactIR tracks intermediate formation (e.g., diazo species in cyclocondensation) to identify off-pathway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.